

# Spectroscopic Profile of 5-((tert-Butoxycarbonyl)amino)nicotinic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 5-((tert-Butoxycarbonyl)amino)nicotinic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-((tert-Butoxycarbonyl)amino)nicotinic acid**. Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of predicted data and experimental data from analogous compounds, namely nicotinic acid and 5-aminonicotinic acid, to offer a reliable reference for its characterization. This guide is intended to support researchers in identifying and confirming the structure and purity of this compound in drug discovery and development workflows.

## Data Presentation

The following tables summarize the key spectroscopic data for **5-((tert-Butoxycarbonyl)amino)nicotinic acid**. For comparative purposes, data for the parent compound, nicotinic acid, is also provided where available.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Data for **5-((tert-Butoxycarbonyl)amino)nicotinic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~9.0	s	1H	H-2 (Pyridine)	Expected to be downfield due to the electron-withdrawing nature of the nitrogen and carboxylic acid group.
~8.6	s	1H	H-6 (Pyridine)	Shifted downfield due to the adjacent nitrogen.
~8.4	s	1H	H-4 (Pyridine)	Shift influenced by the amino and carboxyl groups.
~9.5	br s	1H	-NH-	Broad singlet, chemical shift can be variable.
~13.5	br s	1H	-COOH	Broad singlet, characteristic of a carboxylic acid proton.
1.5	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>	Characteristic singlet for the tert-butyl group.

Note: Predicted values are based on the analysis of nicotinic acid and other Boc-protected aromatic amines. The solvent can significantly influence the chemical shifts of labile protons (-NH and -COOH).

Table 2: Experimental <sup>1</sup>H NMR Data for Nicotinic Acid[1]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Solvent
9.129	d	1H	H-2	DMSO-d <sub>6</sub>
8.832	dd	1H	H-6	DMSO-d <sub>6</sub>
8.315	dt	1H	H-4	DMSO-d <sub>6</sub>
7.581	dd	1H	H-5	DMSO-d <sub>6</sub>
13.5	br s	1H	-COOH	DMSO-d <sub>6</sub>

Table 3: Predicted <sup>13</sup>C NMR Data for **5-((tert-Butoxycarbonyl)amino)nicotinic acid**

Chemical Shift ( $\delta$ ) ppm	Assignment	Notes
~166	C=O (Carboxylic Acid)	Similar to nicotinic acid.
~153	C=O (Boc)	Typical range for a carbamate carbonyl. <a href="#">[2]</a>
~150	C-6 (Pyridine)	Carbon bearing the amino group, shifted downfield.
~148	C-2 (Pyridine)	
~140	C-5 (Pyridine)	
~130	C-3 (Pyridine)	
~125	C-4 (Pyridine)	Carbon bearing the carboxylic acid group.
~80	-C(CH <sub>3</sub> ) <sub>3</sub>	Quaternary carbon of the tert-butyl group.
~28	-C(CH <sub>3</sub> ) <sub>3</sub>	Methyl carbons of the tert-butyl group.

Table 4: Experimental <sup>13</sup>C NMR Data for Nicotinic Acid[\[3\]](#)[\[4\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment	Solvent
166.23	C=O	DMSO-d <sub>6</sub>
153.18	C-6	DMSO-d <sub>6</sub>
150.21	C-2	DMSO-d <sub>6</sub>
136.90	C-4	DMSO-d <sub>6</sub>
126.66	C-3	DMSO-d <sub>6</sub>
123.71	C-5	DMSO-d <sub>6</sub>

## Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Data for **5-((tert-Butoxycarbonyl)amino)nicotinic acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
~3350	Medium	N-H stretch (Amine)
~3070	Weak	C-H stretch (Aromatic)
2980-2930	Medium	C-H stretch (Aliphatic, Boc)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1695	Strong	C=O stretch (Boc Amide)
1600-1450	Medium-Strong	C=C and C=N stretch (Pyridine Ring)
~1520	Strong	N-H bend
1250, 1160	Strong	C-O stretch (Boc)

Note: Predictions are based on characteristic group frequencies.[\[5\]](#)

Table 6: Experimental IR Absorption Data for Nicotinic Acid[\[6\]](#)[\[7\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3160-3070	C-H stretch	O-H stretch
3367-2819	Broad	
1698-1709	Strong	C=O stretch (asymmetric)
1594-1617	Strong	C=N stretch
1325	C=O stretch (symmetric)	C-N stretch
1303	C-N stretch	

## Mass Spectrometry (MS)

Table 7: Predicted Mass Spectrometry Data for **5-((tert-Butoxycarbonyl)amino)nicotinic acid**[\[8\]](#)

Adduct	m/z
[M+H] <sup>+</sup>	239.10263
[M+Na] <sup>+</sup>	261.08457
[M-H] <sup>-</sup>	237.08807
[M+NH <sub>4</sub> ] <sup>+</sup>	256.12917
[M+K] <sup>+</sup>	277.05851

Note: The monoisotopic mass is 238.09535 Da.[\[8\]](#)

Table 8: Experimental Mass Spectrometry Data for Nicotinic Acid[\[9\]](#)[\[10\]](#)

Ionization Mode	Precursor Ion	m/z
ESI+	[M+H] <sup>+</sup>	124.0393

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Specific parameters may need to be optimized for individual instruments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **5-((tert-Butoxycarbonyl)amino)nicotinic acid** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or MeOD) in a standard 5 mm NMR tube.
- **Instrument Setup:** Insert the NMR tube into the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
- **Data Acquisition:**
  - <sup>1</sup>H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
  - <sup>13</sup>C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans will be required compared to <sup>1</sup>H NMR.
- **Data Processing:** Apply Fourier transformation to the raw data (FID). Perform phase and baseline corrections. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

- **Sample Preparation:**
  - **Solid (KBr Pellet):** Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
  - **Solid (ATR):** Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Place the KBr pellet in the sample holder or apply pressure to the sample on the ATR crystal. Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>. A

background spectrum of the empty sample compartment or clean ATR crystal should be recorded and subtracted from the sample spectrum.

- **Data Processing:** The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

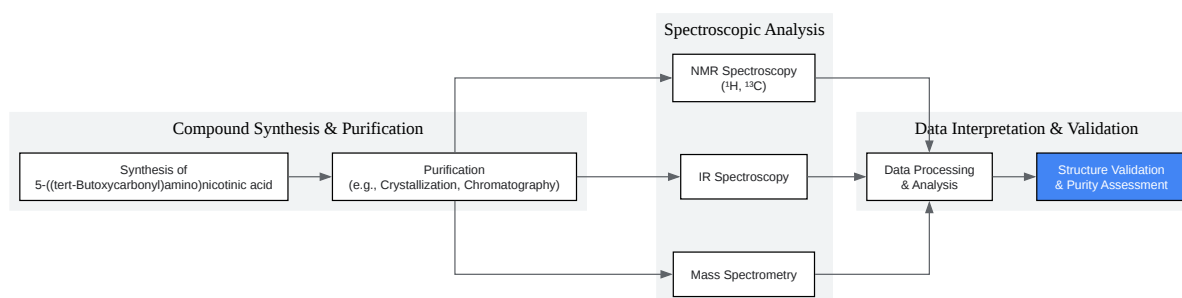
## Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- **Ionization:** Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common technique for this type of molecule.
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).
- **Detection:** The abundance of each ion is measured, generating a mass spectrum. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

## Visualization

### Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.



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Caption: Workflow of Spectroscopic Analysis.

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